Tyrosine is a non-essential amino acid. In animals it is synthesized from [phenylalanine]. It is also the precursor of [epinephrine], thyroid hormones, and melanin.
L-Tyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Tyrosine is a natural product found in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
L-Tyrosine is the levorotatory isomer of the aromatic amino acid tyrosine. L-tyrosine is a naturally occurring tyrosine and is synthesized in vivo from L-phenylalanine. It is considered a non-essential amino acid; however, in patients with phenylketonuria who lack phenylalanine hydroxylase and cannot convert phenylalanine into tyrosine, it is considered an essential nutrient. In vivo, tyrosine plays a role in protein synthesis and serves as a precursor for the synthesis of catecholamines, thyroxine, and melanin.
Tyrosine is an essential amino acid that readily passes the blood-brain barrier. Once in the brain, it is a precursor for the neurotransmitters dopamine, norepinephrine and epinephrine, better known as adrenalin. These neurotransmitters are an important part of the body's sympathetic nervous system, and their concentrations in the body and brain are directly dependent upon dietary tyrosine. Tyrosine is not found in large concentrations throughout the body, probably because it is rapidly metabolized. Folic acid, copper and vitamin C are cofactor nutrients of these reactions. Tyrosine is also the precursor for hormones, thyroid, catecholestrogens and the major human pigment, melanin. Tyrosine is an important amino acid in many proteins, peptides and even enkephalins, the body's natural pain reliever. Valine and other branched amino acids, and possibly tryptophan and phenylalanine may reduce tyrosine absorption. A number of genetic errors of tyrosine metabolism occur. Most common is the increased amount of tyrosine in the blood of premature infants, which is marked by decreased motor activity, lethargy and poor feeding. Infection and intellectual deficits may occur. Vitamin C supplements reverse the disease. Some adults also develop elevated tyrosine in their blood. This indicates a need for more vitamin C. More tyrosine is needed under stress, and tyrosine supplements prevent the stress-induced depletion of norepinephrine and can cure biochemical depression. However, tyrosine may not be good for psychosis. Many antipsychotic medications apparently function by inhibiting tyrosine metabolism. L-dopa, which is directly used in Parkinson's, is made from tyrosine. Tyrosine, the nutrient, can be used as an adjunct in the treatment of Parkinson's. Peripheral metabolism of tyrosine necessitates large doses of tyrosine, however, compared to L-dopa.
A non-essential amino acid. In animals it is synthesized from PHENYLALANINE. It is also the precursor of EPINEPHRINE; THYROID HORMONES; and melanin.
DL-Tyrosine
CAS No.: 556-03-6
VCID: VC21541555
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Description |
DL-Tyrosine is a racemic mixture of the amino acid tyrosine, consisting of equal amounts of its D- and L-enantiomers. Tyrosine itself is a large neutral amino acid that plays a crucial role in the synthesis of catecholamines, such as dopamine, norepinephrine, and epinephrine, which are essential neurotransmitters in the brain. While L-tyrosine is the naturally occurring form found in proteins and is involved in various biological processes, DL-tyrosine is often used in research and industrial applications due to its availability and cost-effectiveness. Biological Role and ApplicationsTyrosine, including its DL-form, serves as a precursor for the synthesis of catecholamines. These neurotransmitters are involved in various physiological processes, including mood regulation, stress response, and cognitive function. While L-tyrosine is more commonly studied for its potential cognitive-enhancing effects, DL-tyrosine may also be used in research settings to explore these biological pathways. Use in Plant MetabolismIn plant biology, DL-tyrosine has been used in studies related to the biosynthesis of alkaloids in plants like Papaver somniferum (opium poppy). For instance, DL-tyrosine labeled with carbon-14 was used to trace the biosynthetic pathway of morphine . Data and TablesWhile specific data tables for DL-tyrosine are not readily available, the following table summarizes some key aspects of tyrosine and its potential applications:
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CAS No. | 556-03-6 | ||||||||||||
Product Name | DL-Tyrosine | ||||||||||||
Molecular Formula | C9H11NO3 | ||||||||||||
Molecular Weight | 181.19 g/mol | ||||||||||||
IUPAC Name | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid | ||||||||||||
Standard InChI | InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 | ||||||||||||
Standard InChIKey | OUYCCCASQSFEME-QMMMGPOBSA-N | ||||||||||||
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)O | ||||||||||||
SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O | ||||||||||||
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)O | ||||||||||||
Boiling Point | BOILING POINT: SUBLIMES | ||||||||||||
Colorform | FINE SILKY NEEDLES White crystals |
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Melting Point | 344 °C 343 °C |
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Physical Description | White to off white powder; [ICN Biomedicals] Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] Solid Colourless silky needles or white crystalline powder; odourless |
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Related CAS | 25619-78-7 | ||||||||||||
Solubility | SOLUBILITY IN WATER 0.453 G/L @ 25 °C; INSOL IN ABSOLUTE ALCOHOL, ETHER, ACETONE; SOL IN ALKALINE SOLN SLIGHTLY SOL IN ACETIC ACID 0.479 mg/mL Soluble in water and dilute mineral acid and alkali hydroxide solutions Slightly soluble (in ethanol) |
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Synonyms | D-tyrosine;556-02-5;H-D-Tyr-OH;(R)-2-amino-3-(4-hydroxyphenyl)propanoicacid;3-(4-Hydroxyphenyl)-D-alanine;D-Tyr;(2R)-2-amino-3-(4-hydroxyphenyl)propanoicacid;d-p-Tyrosine;D-Tyrosin;Tyrosine,d-;D-(+)-Tyrosine;(.+-.)-Tyrosine;(R)-TYROSINE;D-3-[4-Hydroxyphenyl]alanine;CHEBI:28479;(R)-2-Amino-3-(4-hydroxyphenyl)propionicacid;OUYCCCASQSFEME-MRVPVSSYSA-N;MFCD00063073;ST069332;(D)-Tyrosine;PubChem13030;AC1L2FJD;D-TYR-OH;AC1Q5R0K;SCHEMBL20787 | ||||||||||||
PubChem Compound | 6057 | ||||||||||||
Last Modified | Aug 15 2023 |
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